Ezetimibe is a lipid-lowering compound that inhibits intestinal cholesterol and phytosterol absorption. The discovery and research of this drug began in the early 1990s, after the intravenous administration of radiolabelled ezetimibe in rats revealed that it was being localized within enterocytes of the intestinal villi - this prompted studies investigating the effect of ezetimibe on intestinal cholesterol absorption. Ezetimibe is used as an adjunctive therapy to a healthy diet to lower cholesterol levels in primary hyperlipidemia, mixed hyperlipidemia, homozygous familial hypercholesterolemia (HoFH), and homozygous sitosterolemia (phytosterolemia). Unlike other classes of cholesterol-reducing compounds including statins and bile acid sequestrants, ezetimibe has a distinct mechanism of action involving the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1), and is unique in that it does not affect the absorption of fat-soluble nutrients such as fat-soluble vitamins, triglycerides, or bile acids. In genetically NPC1L1-deficient mice, a 70% reduction in intestinal cholesterol absorption was seen, and these mice were insensitive to ezetimibe treatment - it was determined based on these findings that NPC1L1 plays an essential role in promoting intestinal cholesterol uptake via an ezetimibe-sensitive pathway. By interfering with the intestinal uptake of cholesterol and phytosterols, ezetimibe reduces the delivery of intestinal cholesterol to the liver.
Ezetimibe is a Dietary Cholesterol Absorption Inhibitor. The physiologic effect of ezetimibe is by means of Decreased Cholesterol Absorption.
Ezetimibe is an inhibitor of intestinal cholesterol absorption that is widely used in the therapy of hypercholesterolemia, usually in combination with other agents. Ezetimibe therapy is associated with a low rate of serum aminotransferase elevations and clinically apparent liver injury due to ezetimibe occurs, but is rare.
Ezetimibe is an azetidinone derivative and a cholesterol absorption inhibitor with lipid-lowering activity. Ezetimibe appears to interact physically with cholesterol transporters at the brush border of the small intestine and inhibits the intestinal absorption of cholesterol and related phytosterols. As a result, ezetimibe causes a decrease in the level of blood cholesterol or an increase in the clearance of cholesterol from the bloodstream. Overall, the following effects observed are a reduction of hepatic cholesterol stores and a reduction of total cholesterol, LDL cholesterol, and other triglycerides in the blood.
An azetidine derivative and ANTICHOLESTEREMIC AGENT that inhibits intestinal STEROL absorption. It is used to reduce total CHOLESTEROL; LDL CHOLESTEROL, and APOLIPOPROTEINS B in the treatment of HYPERLIPIDEMIAS.
See also: Ezetimibe; rosuvastatin calcium (component of); Ezetimibe; simvastatin (component of); Bempedoic acid; ezetimibe (component of) ... View More ...
Ezetimibe
CAS No.: 163222-33-1
Cat. No.: VC0527692
Molecular Formula: C24H21F2NO3
Molecular Weight: 409.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 163222-33-1 |
---|---|
Molecular Formula | C24H21F2NO3 |
Molecular Weight | 409.4 g/mol |
IUPAC Name | (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |
Standard InChI | InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1 |
Standard InChI Key | OLNTVTPDXPETLC-XPWALMASSA-N |
Isomeric SMILES | C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)O |
SMILES | C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |
Canonical SMILES | C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |
Appearance | Solid powder |
Colorform | White solid |
Melting Point | 163°C 164-166 °C |
Introduction
Pharmacological Profile and Mechanism of Action
Lipid-Modifying Effects
Clinical trials demonstrate consistent lipid profile improvements:
These effects are mediated through dual pathways: reduced hepatic cholesterol stores enhance LDL receptor upregulation, while decreased enterocyte cholesterol content inhibits chylomicron production .
Clinical Efficacy in Cardiovascular Risk Reduction
Major Outcome Trials
The IMPROVE-IT trial revolutionized understanding of ezetimibe's clinical benefits, demonstrating in 18,144 post-ACS patients:
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6.4% relative risk reduction in primary endpoint (CV death/MI/stroke/UA revascularization)
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Absolute risk reduction of 2.0% over 7 years
Subgroup analyses revealed enhanced benefits in diabetics (RRR 8.2%) and patients ≥75 years (RRR 12.5%) .
Atherosclerosis Imaging Studies
Carotid intima-media thickness (CIMT) studies show discordant results:
Trial | Population | Intervention | CIMT Change | Clinical Outcomes |
---|---|---|---|---|
ENHANCE | Familial HC | Simva 80 vs Simva+Eze | No difference | No CV benefit |
SANDS | Diabetic Native Americans | Aggressive LDL lowering | -0.025 mm | 41% ↓ MI risk |
These discrepancies highlight the complex relationship between LDL-C reduction and arterial remodeling, suggesting that absolute LDL-C thresholds (<70 mg/dL) may better predict clinical benefit than surrogate markers .
Emerging Applications and Future Directions
Homozygous Familial Hypercholesterolemia
In the phase III study of 50 HoFH patients:
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Ezetimibe+atorvastatin reduced LDL-C by 21% vs 7% with atorvastatin alone
Chronic Kidney Disease
The SHARP trial subgroup analysis showed:
Therapeutic Guidelines and Practical Considerations
Current ACC/AHA recommendations prioritize ezetimibe as:
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First-line adjunct to statins in ASCVD patients with LDL-C ≥70 mg/dL
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Alternative therapy for statin-intolerant patients
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Essential component in familial hypercholesterolemia management
Dosing strategies should consider:
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